5-Hydroxy-3,3,6,6-tetramethyloctan-4-one
Description
Properties
CAS No. |
54623-37-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
5-hydroxy-3,3,6,6-tetramethyloctan-4-one |
InChI |
InChI=1S/C12H24O2/c1-7-11(3,4)9(13)10(14)12(5,6)8-2/h9,13H,7-8H2,1-6H3 |
InChI Key |
FLJKXUVXDVPJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(=O)C(C)(C)CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol using molecular oxygen or other oxidizing agents. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,3,6,6-tetramethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-carboxy-3,3,6,6-tetramethyloctan-4-one.
Reduction: Formation of 5-hydroxy-3,3,6,6-tetramethyloctanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-3,3,6,6-tetramethyloctan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one with compounds sharing functional groups (hydroxy, ketone, methyl) or structural motifs (branched chains, cyclic ketones) from the evidence.
Table 1: Key Compounds for Comparison
Functional Group Analysis
- Hydroxy-Ketone Systems: The hydroxyl and ketone groups in 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one are structurally analogous to loliolide (cyclic hydroxyketone), which exhibits allelopathic activity by suppressing shoot growth in plants at IC₅₀ values of 0.1–0.3 mM .
Methyl Substituents :
The tetramethyl groups at positions 3 and 6 could increase hydrophobicity, similar to 5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one, where methyl and pentyl groups enhance membrane permeability, contributing to its strong allelopathic effects (IC₅₀: 0.2 mM for cress root suppression) .
Bioactivity Comparisons
- The hydroxyl group in the target compound may similarly act as a radical scavenger, though methoxy groups in flavones enhance stability, a feature absent here.
- Allelopathic Effects: Loliolide and 5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one from Annona reticulata suppress seedling growth at low concentrations (0.1–0.3 mM) . The target compound’s linear hydroxyketone structure may interact with plant hormone pathways (e.g., auxin transport), but its efficacy would depend on substituent positioning and lipophilicity.
Physicochemical Properties
- Solubility: The tetramethyl groups likely reduce water solubility compared to less substituted analogs like 3,4-dihydroxyphenylethanol (IC₅₀: 0.5 mM) . This could limit environmental mobility if used as a bioherbicide.
- Stability : Linear hydroxyketones are generally less stable than cyclic analogs (e.g., loliolide) due to susceptibility to oxidation. Stabilization via formulation would be critical for practical applications.
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in polar/non-polar media.
- QSPR Models : Correlate substituent effects (e.g., methyl groups) with physicochemical properties like logP or pKa.
Software tools (Gaussian, ORCA) and PubChem’s computational data protocols can guide parameter selection .
How can researchers resolve contradictions in reported reaction mechanisms involving this compound?
Advanced Research Focus
Contradictions (e.g., competing nucleophilic attack pathways) are addressed via:
- Isotopic labeling : Track oxygen migration in keto-enol equilibria using ¹⁸O-labeled water.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- In situ monitoring : Real-time FT-IR or Raman spectroscopy to detect intermediates.
Cross-referencing synthetic protocols for structurally similar β-hydroxy ketones (e.g., Claisen adducts) provides mechanistic insights .
What are the primary applications of this compound in pharmacological or biochemical research?
Basic Research Focus
While direct studies are limited, structural analogs (e.g., polyoxygenated ketones) suggest:
- Antioxidant activity : Scavenging free radicals via the β-hydroxy ketone moiety.
- Enzyme inhibition : Potential binding to hydrophobic active sites (e.g., lipases or kinases).
Preliminary assays (DPPH radical scavenging, in vitro enzyme inhibition) should be conducted to validate hypotheses .
What strategies mitigate challenges in crystallizing 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one for X-ray diffraction?
Q. Advanced Research Focus
- Co-crystallization : Use chiral auxiliaries (e.g., L-proline) to induce ordered packing.
- Solvent screening : Test high-viscosity solvents (e.g., PEG 400) or mixed-solvent systems.
- Temperature gradients : Slow cooling from saturation point to promote nucleation.
Refer to crystallization protocols for sterically hindered ketones (e.g., triterpenoid derivatives) for methodology refinement .
How do solvent polarity and pH affect the compound’s tautomeric equilibrium?
Q. Advanced Research Focus
- Polar solvents (e.g., water): Stabilize the enol form via hydrogen bonding.
- Acidic conditions : Protonate the carbonyl, shifting equilibrium toward the keto form.
- Basic conditions : Deprotonate the hydroxyl group, enhancing enolate formation.
Validate via UV-Vis spectroscopy (λ shift for enol vs. keto) and NMR titration experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
